molecular formula C20H20ClP B1333397 ETHYLTRIPHENYLPHOSPHONIUM CHLORIDE CAS No. 896-33-3

ETHYLTRIPHENYLPHOSPHONIUM CHLORIDE

Cat. No.: B1333397
CAS No.: 896-33-3
M. Wt: 326.8 g/mol
InChI Key: NJXBVBPTDHBAID-UHFFFAOYSA-M
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Description

ETHYLTRIPHENYLPHOSPHONIUM CHLORIDE is an organic compound with the chemical formula C20H20ClP. It is a white to pale yellow crystalline solid that is soluble in water and alcohol. This compound is commonly used as a reagent in organic synthesis, particularly in the Wittig reaction, where it serves as a precursor to phosphonium ylides .

Mechanism of Action

Target of Action

The primary target of Ethyl(triphenyl)phosphonium chloride is the aldehydes or ketones in organic compounds . The compound interacts with these targets to initiate a transformation known as the Wittig reaction .

Mode of Action

Ethyl(triphenyl)phosphonium chloride operates through a mechanism known as the Wittig reaction . This reaction involves the compound, also referred to as an organophosphorus ylide, reacting with aldehydes or ketones to produce substituted alkenes . The location of the double bond in the resulting alkene is absolutely fixed, providing a significant advantage over mixtures often produced by alcohol dehydration .

Biochemical Pathways

The Wittig reaction, facilitated by Ethyl(triphenyl)phosphonium chloride, affects the biochemical pathway involving the synthesis of alkenes from aldehydes or ketones . The reaction leads to the formation of a double bond in a specific location within the alkene, altering the structure of the original compound .

Pharmacokinetics

It’s known that the compound is sensitive to moisture and should be stored in a sealed environment at 4°c .

Result of Action

The primary result of the action of Ethyl(triphenyl)phosphonium chloride is the formation of substituted alkenes from aldehydes or ketones . This transformation, known as the Wittig reaction, results in the creation of a double bond in a specific location within the alkene .

Action Environment

The efficacy and stability of Ethyl(triphenyl)phosphonium chloride can be influenced by environmental factors. For instance, the compound is sensitive to moisture and requires storage in a sealed environment at 4°C . Furthermore, the reaction it facilitates, the Wittig reaction, requires the presence of very strong bases for complete formation of ylides .

Safety and Hazards

Ethyl(triphenyl)phosphonium chloride is harmful if swallowed or inhaled . It may cause eye irritation and may cause respiratory irritation . It can cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

Future Directions

Ethyl(triphenyl)phosphonium chloride is an important reagent in organic synthesis . It has potential applications in the synthesis of various organic compounds, including alkenes, insect pheromones, vitamins, and phytochromes . Its unique properties make it a promising candidate for future research and development in the field of organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: ETHYLTRIPHENYLPHOSPHONIUM CHLORIDE can be synthesized through the reaction of triphenylphosphine with ethyl chloride. The process involves adding triphenylphosphine to an organic solvent, followed by the dropwise addition of ethyl chloride. The mixture is then heated to a temperature of 120-160°C and maintained under a pressure of 8-12 kg/cm² for 30-40 hours. After the reaction is complete, the mixture is cooled to room temperature, and the product is isolated by centrifugation and drying .

Industrial Production Methods: In industrial settings, the production of ethyl(triphenyl)phosphonium chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to achieve high yield and purity, often exceeding 94% yield and 99% purity .

Chemical Reactions Analysis

Types of Reactions: ETHYLTRIPHENYLPHOSPHONIUM CHLORIDE primarily undergoes substitution reactions to form phosphonium ylides, which are key intermediates in the Wittig reaction. This reaction converts aldehydes and ketones into alkenes .

Common Reagents and Conditions:

Major Products: The major products of reactions involving ethyl(triphenyl)phosphonium chloride are alkenes, formed through the Wittig reaction .

Comparison with Similar Compounds

Uniqueness: ETHYLTRIPHENYLPHOSPHONIUM CHLORIDE is unique due to its specific use in the Wittig reaction to form ethyl-substituted alkenes. Its stability and high reactivity make it a valuable reagent in organic synthesis compared to its methyl and chloromethyl counterparts .

Properties

IUPAC Name

ethyl(triphenyl)phosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20P.ClH/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17H,2H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXBVBPTDHBAID-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044467
Record name Ethyl(triphenyl)phosphonium chloride
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Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896-33-3
Record name Ethyltriphenylphosphonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=896-33-3
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Record name Ethyl(triphenyl)phosphonium chloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonium, ethyltriphenyl-, chloride (1:1)
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Record name Ethyl(triphenyl)phosphonium chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphonium, ethyltriphenyl-, chloride (1:1)
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Record name ETHYL(TRIPHENYL)PHOSPHONIUM CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Ethyl(triphenyl)phosphonium chloride facilitate the delivery of compounds to mitochondria?

A1: Ethyl(triphenyl)phosphonium chloride is a lipophilic cation that exploits the mitochondrial membrane potential to accumulate within mitochondria. [] The inner mitochondrial membrane maintains a large negative membrane potential. As a positively charged cation, Ethyl(triphenyl)phosphonium chloride is electrostatically drawn towards and permeates through the mitochondrial membrane, carrying its cargo into the mitochondria. [] This allows for targeted delivery of compounds, like the ebselen derivative MitoPeroxidase 2 discussed in the study, to mitigate oxidative damage specifically within the mitochondria. []

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